molecular formula C12H18ClN4O4PS B146195 Thiamine monophosphate chloride CAS No. 532-40-1

Thiamine monophosphate chloride

Cat. No. B146195
CAS RN: 532-40-1
M. Wt: 380.79 g/mol
InChI Key: GUGWNSHJDUEHNJ-UHFFFAOYSA-N
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Description

Thiamine monophosphate chloride, also known as Aneurine monophosphate chloride, is a derivative of thiamine (vitamin B1). It is used as a substrate of thiamine-phosphate kinase and a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids .


Synthesis Analysis

Thiamine and its phosphate esters are often derivatized using potassium ferricyanide to thiochromes, which are separated by gradient elution on a reversed-phase HPLC column and detected by fluorescence . The method is validated for linearity, limit of quantification, imprecision, accuracy, and interference .


Molecular Structure Analysis

The empirical formula of Thiamine monophosphate chloride is C12H18ClN4O4PS with a molecular weight of 416.82 . The SMILES string representation is [Cl-].Cc1ncc(C[n+]2csc(CCOP(O)(O)=O)c2C)c(N)n1 .


Chemical Reactions Analysis

Thiamine and its phosphate esters are often derivatized using potassium ferricyanide to thiochromes, which are separated by gradient elution on a reversed-phase HPLC column and detected by fluorescence . The method is validated for linearity, limit of quantification, imprecision, accuracy, and interference .


Physical And Chemical Properties Analysis

Thiamine monophosphate chloride is a white to off-white powder . It has a melting point of 190°C and is stored at a temperature of 2-8°C . It is slightly soluble in methanol and water . The density is 1.53 at 20℃ .

Mechanism of Action

Target of Action

Thiamine monophosphate chloride, also known as thiamine monophosphate (TMP), primarily targets thiamine-phosphate kinase . This enzyme plays a crucial role in the conversion of TMP to thiamine pyrophosphate (TPP) , which is a coenzyme involved in the catabolism of sugars and amino acids .

Mode of Action

TMP acts as a substrate for thiamine-phosphate kinase, leading to the production of TPP . The mechanism of action of thiamine (the base form of TMP) on endothelial cells is thought to be related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This redirection is achieved through the active forms of thiamine, which are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine, including its monophosphate form, plays a key role in intracellular glucose metabolism . It is involved in the catabolism of sugars and amino acids via its conversion to TPP . TMP also acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine . The biochemical pathways affected by thiamine are linked to energy metabolism and biosynthesis of nucleic acids .

Pharmacokinetics

The pharmacokinetics of thiamine and its derivatives have been studied extensively . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . Lipophilic thiamine derivatives, such as TMP, have shown significant improvements in bioavailability compared to water-soluble thiamine .

Result of Action

The primary result of TMP’s action is the production of TPP, a coenzyme involved in the catabolism of sugars and amino acids . This leads to the maintenance of proper functioning of the heart and the nervous and digestive systems . Moreover, thiamine plays an important role in helping the body convert carbohydrates and fat into energy .

Action Environment

The action of thiamine and its derivatives, including TMP, can be influenced by various environmental factors. For instance, in basic soil, thiamine produced through the decay of various organisms is degraded to several products . These products are then recovered by bacteria via specific transport systems and used as building blocks for the biosynthesis of thiamine phosphates .

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Phosphorylation chemistry, which includes the study of compounds like Thiamine monophosphate chloride, is an essential methodology with significant impact on the biological sciences . The wide medical application of thiamine and its synthetic forms, including Thiamine monophosphate chloride, makes this topic of high importance for medicine and pharmacology, including the therapy of neurodegenerative diseases .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4O4PS.ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGWNSHJDUEHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN4O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046397
Record name Thiamine monophosphate
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Molecular Weight

380.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monophosphothiamine

CAS RN

532-40-1
Record name Thiamine monophosphate
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Record name Monophosphothiamine [INN:DCF]
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Record name Monophosphothiamine
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Record name Thiamine monophosphate
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Record name MONOPHOSPHOTHIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thiamine monophosphate chloride interact with metal ions, and what structural insights can be derived from these interactions?

A: Thiamine monophosphate chloride (TMP) can form complexes with various metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺. Research [] shows that the binding site for Hg²⁺ in these complexes is the N(1') nitrogen of the pyrimidine ring within the TMP molecule. This interaction was confirmed through X-ray crystallography studies of the HgL₂Cl₂ complex (L represents the deprotonated form of TMP). Additionally, ³¹P NMR spectroscopy proved to be a valuable tool in characterizing these complexes. The technique revealed that the ³¹P chemical shifts are sensitive to the state of the phosphate group in TMP, indicating potential direct bonding interactions between the phosphate group and Zn²⁺ or Cd²⁺ under specific conditions.

Q2: What analytical methods are employed to determine the presence and quantify Thiamine monophosphate chloride in complex matrices like pharmaceutical formulations?

A: Capillary Zone Electrophoresis (CZE) has been successfully applied for the routine analysis and quality control of multivitamin preparations containing Thiamine monophosphate chloride []. This method allows for the separation and quantification of various B-group vitamins, including TMP, in a single run. The optimized CZE method utilizes a 20 mM tetraborate buffer at pH 9.2 as the background electrolyte and UV detection at 214 nm. Validation studies demonstrated the method's reliability, with good precision, linearity, accuracy, and robustness for analyzing TMP in pharmaceutical samples.

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